An In-Depth Technical Guide to (S)-Albutoin: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to (S)-Albutoin: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-Albutoin, a chiral thiohydantoin derivative that has been investigated for its anticonvulsant properties. This document delves into its chemical identity, physicochemical characteristics, synthesis, and biological activities, offering a consolidated resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
(S)-Albutoin is the (S)-enantiomer of the anticonvulsant agent Albutoin. The stereochemistry at the C5 position of the imidazolidinone ring is crucial for its biological activity.
Chemical Structure:
Figure 1: 2D Chemical Structure of (S)-Albutoin.
The core of the molecule is a thiohydantoin ring, which is a five-membered heterocycle containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. The key structural features are:
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An isobutyl group attached to the chiral center at the C5 position.
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An allyl group attached to the nitrogen at the N3 position.
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A thiocarbonyl group at the C2 position.
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A carbonyl group at the C4 position.
The absolute stereochemistry at the C5 position is designated as (S), which is a critical determinant of its pharmacological activity.
Table 1: Chemical Identifiers for (S)-Albutoin
| Identifier | Value | Source |
| IUPAC Name | (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | N/A |
| CAS Number | 52152-25-7 | [1] |
| Molecular Formula | C10H16N2OS | [2] |
| Molecular Weight | 212.31 g/mol | [2] |
| SMILES | C=CCN1C(=O)NC1=S | N/A |
| InChI | InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 | N/A |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (S)-Albutoin are not extensively reported in publicly available literature. However, based on its structural relationship to other thiohydantoin derivatives, the following properties can be inferred and are supplemented with computational predictions where available.
Table 2: Predicted and Known Physicochemical Properties of Albutoin
| Property | Value | Notes |
| Melting Point | Not available | Experimental data is not readily available. |
| Boiling Point | Not available | Experimental data is not readily available. |
| Solubility | Poorly soluble in water | Predicted based on the nonpolar isobutyl and allyl groups. |
| XLogP3-AA | 2.1 | A measure of lipophilicity, suggesting moderate lipid solubility.[2] |
Further experimental characterization is required to definitively establish these properties.
Synthesis of (S)-Albutoin
The enantioselective synthesis of (S)-Albutoin is crucial for isolating the pharmacologically active enantiomer. While a specific, detailed protocol for (S)-Albutoin is not widely published, the synthesis of chiral 5-substituted-3-allyl-2-thiohydantoins generally proceeds from the corresponding α-amino acid. The following represents a plausible synthetic pathway based on established methods for similar compounds.
Proposed Synthetic Pathway:
Figure 2: Proposed synthetic workflow for (S)-Albutoin.
Step-by-Step Methodology (Hypothetical Protocol):
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Formation of the Thiocarbamoyl Amino Acid: L-Leucine, the chiral starting material, is reacted with allyl isothiocyanate in a suitable solvent (e.g., aqueous ethanol) under basic conditions (e.g., using sodium hydroxide or triethylamine). This reaction forms the N-allylthiocarbamoyl-L-leucine intermediate. The stereochemistry of the starting L-leucine is retained in this step.
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Cyclization to (S)-Albutoin: The thiocarbamoyl amino acid intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid, such as hydrochloric acid. The intramolecular condensation results in the formation of the thiohydantoin ring, yielding (S)-Albutoin.
Causality in Experimental Choices:
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Starting Material: The use of L-Leucine as the starting material is critical as its inherent (S)-stereochemistry directs the formation of the desired (S)-enantiomer of Albutoin.
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Reagents: Allyl isothiocyanate provides the allyl group at the N3 position and the sulfur atom for the thiocarbonyl group. The choice of base in the first step is important to deprotonate the amino group of leucine, facilitating its nucleophilic attack on the isothiocyanate.
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Reaction Conditions: The acidic conditions in the second step are necessary to protonate the carboxyl group, making it a better electrophile for the intramolecular cyclization by the thiourea nitrogen.
Spectral Characterization
Expected Spectroscopic Data:
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¹H NMR:
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Signals corresponding to the protons of the isobutyl group (a doublet for the methyl protons and a multiplet for the methine and methylene protons).
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Signals for the allyl group protons (multiplets for the vinyl protons and a doublet for the methylene protons attached to the nitrogen).
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A signal for the chiral proton at the C5 position.
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Signals for the N-H protons of the thiohydantoin ring.
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¹³C NMR:
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A signal for the thiocarbonyl carbon (C2) typically in the range of 180-200 ppm.
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A signal for the carbonyl carbon (C4) typically around 170-180 ppm.
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Signals for the carbons of the isobutyl and allyl groups.
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IR Spectroscopy:
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A strong absorption band for the C=O stretching vibration (around 1700-1750 cm⁻¹).
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A characteristic absorption for the C=S stretching vibration (around 1100-1250 cm⁻¹).
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N-H stretching vibrations (around 3200-3400 cm⁻¹).
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of (S)-Albutoin (m/z = 212.31).
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Fragmentation patterns characteristic of the loss of the isobutyl and allyl side chains.
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Pharmacological Profile
(S)-Albutoin belongs to the thiohydantoin class of compounds, which are structurally related to the hydantoin class of anticonvulsants, including phenytoin.
Mechanism of Action (Proposed):
The precise mechanism of action for Albutoin has not been definitively elucidated. However, like other hydantoin and thiohydantoin anticonvulsants, it is proposed to exert its effects by modulating voltage-gated sodium channels in neurons.[3] By stabilizing the inactive state of these channels, it is thought to limit the repetitive firing of action potentials that is characteristic of seizures. This action would reduce the spread of seizure activity in the brain.[3]
Figure 3: Proposed mechanism of action of (S)-Albutoin.
Therapeutic Use and Clinical Evaluation:
Albutoin was evaluated as an antiepileptic drug for the treatment of grand mal (tonic-clonic) and partial seizures.[1][2][4] Clinical studies conducted in the 1960s and 1970s compared its efficacy to existing anticonvulsants like diphenylhydantoin (phenytoin).[1][2]
A double-blind, controlled study found that Albutoin did not appear to be as effective as diphenylhydantoin, primidone, or phenobarbital in controlling seizure frequency.[1] The study also indicated that Albutoin was poorly absorbed at dosages up to 1,200 mg per day.[1]
Metabolism and Toxicology
Information on the specific metabolism and toxicology of (S)-Albutoin is limited. The clinical evaluation of Albutoin reported some adverse effects.
Metabolism:
The metabolic fate of Albutoin has not been extensively studied. However, based on its structure, potential metabolic pathways could include:
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Oxidation of the allyl group.
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Hydroxylation of the isobutyl group.
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Hydrolysis of the thiohydantoin ring.
The liver is the most likely site of metabolism for this compound.
Toxicology and Adverse Effects:
In a clinical evaluation, significant adverse effects were observed in patients receiving 1,200 mg of Albutoin per day, including:
These side effects were reported in over 10% of the patients at this dosage.[1] Further toxicological studies would be necessary to fully characterize the safety profile of (S)-Albutoin.
Conclusion and Future Perspectives
(S)-Albutoin is a chiral thiohydantoin derivative with anticonvulsant properties. While its chemical structure is well-defined, there is a notable lack of comprehensive experimental data on its physicochemical properties, a detailed enantioselective synthesis protocol, and in-depth pharmacological, metabolic, and toxicological profiles in publicly accessible literature. Early clinical evaluations suggested limited efficacy and poor bioavailability compared to other established anticonvulsants of its time.
For drug development professionals, (S)-Albutoin represents a scaffold that could be further explored and modified to improve its pharmacokinetic and pharmacodynamic properties. Future research could focus on:
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Developing an efficient and scalable enantioselective synthesis.
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Conducting detailed physicochemical and spectral characterization.
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Investigating its precise mechanism of action and binding site on voltage-gated sodium channels.
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Performing comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.
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Exploring structural modifications to enhance efficacy, bioavailability, and reduce adverse effects.
This in-depth guide serves as a foundational document for researchers and scientists interested in revisiting and potentially reimagining the therapeutic potential of (S)-Albutoin and related thiohydantoin compounds.
References
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Cereghino, J. J., Brock, J. T., Van Meter, J. C., Penry, J. K., Smith, L. D., & Fisher, P. (1974). Evaluation of albutoin as an antiepileptic drug. Clinical Pharmacology & Therapeutics, 15(4), 406–416. [Link]
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PubMed. (n.d.). Evaluation of albutoin as an antiepileptic drug. Retrieved from [Link]
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PubChem. (n.d.). 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Imidazolidinone, 5-(2-methylpropyl)-3-(2-propenyl)-2-thioxo-, (R)-. PubChem Compound Database. Retrieved from [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF 3-SUBSTITUTED 5-ARYLIDENE-1-METHYL-2- THIOHYDANTOINS UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
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SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, August 7). Anticonvulsants Toxicity. StatPearls. [Link]
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Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
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MDPI. (2006, October 2). A Simple Synthesis of 2-Thiohydantoins. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-step Procedure Alternative to Classical Methods. Retrieved from [Link]
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CORE. (n.d.). JH NMR of albumin in human blood plasma: drug binding and redox reactions at Cys 34. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2016, October 31). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. Retrieved from [Link]
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